4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate is an organic compound with the molecular formula C18H17ClO4 It is a derivative of benzoic acid and is characterized by the presence of an isopropoxycarbonyl group attached to a benzyl moiety, which is further esterified with 2-chlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate typically involves the esterification of 4-(isopropoxycarbonyl)benzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and residence time. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(isopropoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using polar aprotic solvents such as dimethylformamide (DMF) and heating the reaction mixture.
Major Products Formed
Hydrolysis: 4-(Isopropoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid.
Reduction: 4-(Isopropoxycarbonyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions, providing insights into enzyme specificity and kinetics.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate primarily involves its hydrolysis to release 4-(isopropoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)benzyl 2-chlorobenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
4-(Ethoxycarbonyl)benzyl 2-chlorobenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-(Isopropoxycarbonyl)benzyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the 4-position instead of the 2-position.
Uniqueness
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and physical properties compared to its analogs
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-12(2)23-17(20)14-9-7-13(8-10-14)11-22-18(21)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFSMUCXQEOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.